Cas no 186308-99-6 (Nω-Methyl L-Norarginine)
Nω-Methyl L-Norarginine Chemical and Physical Properties
Names and Identifiers
-
- Nω-Methyl L-Norarginine
- (2S)-2-amino-4-[(N'-methylcarbamimidoyl)amino]butanoic acid
- (R,R,R)-(+)-PH-SKP
- 4124W
- O-Methyl L-Norarginine
- Nω-Methyl-nor-L-Arginine
- (2S)-2-AMino-4-[[iMino(MethylaMino)Methyl]aMino]butanoic Acid
- Butanoic acid,2-amino-4-[[imino(methylamino)- methyl]amino]-,(2S)-
- nomega-Methyl L-norarginine
- 186308-99-6
- N
- N?-Methyl L-Norarginine
- CHEMBL364952
- DTXSID60658743
- DB-231567
- (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid
- SCHEMBL4393876
-
- Inchi: 1S/C6H14N4O2/c1-9-6(8)10-3-2-4(7)5(11)12/h4H,2-3,7H2,1H3,(H,11,12)(H3,8,9,10)/t4-/m0/s1
- InChI Key: XJPIABCWQMIHNO-BYPYZUCNSA-N
- SMILES: OC([C@H](CCN/C(=N/C)/N)N)=O
Computed Properties
- Exact Mass: 174.11200
- Monoisotopic Mass: 174.11167570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.1
- Topological Polar Surface Area: 114Ų
Experimental Properties
- PSA: 111.23000
- LogP: 0.11400
Nω-Methyl L-Norarginine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M288265-5mg |
Nω-Methyl L-Norarginine |
186308-99-6 | 5mg |
$253.00 | 2023-05-18 | ||
| TRC | M288265-50mg |
Nω-Methyl L-Norarginine |
186308-99-6 | 50mg |
$ 1800.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-484180-5 mg |
Nω-Methyl L-Norarginine, |
186308-99-6 | 5mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-484180-5mg |
Nω-Methyl L-Norarginine, |
186308-99-6 | 5mg |
¥3234.00 | 2023-09-05 |
Nω-Methyl L-Norarginine Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Nω-Methyl L-Norarginine
Research Brief on Nω-Methyl L-Norarginine (186308-99-6): Recent Advances and Applications
Nω-Methyl L-Norarginine (CAS: 186308-99-6) is a well-characterized competitive inhibitor of nitric oxide synthase (NOS), with particular selectivity for neuronal NOS (nNOS). Recent studies have further elucidated its biochemical properties and therapeutic potential, particularly in neurological disorders and cardiovascular diseases. This research brief synthesizes the latest findings from peer-reviewed literature (2022-2024) to provide a comprehensive update on this compound's mechanisms and applications.
Structural studies using X-ray crystallography (Nature Chemical Biology, 2023) revealed that 186308-99-6 binds to the oxygenase domain of nNOS with 40-fold greater affinity than endothelial NOS (eNOS), owing to its optimized methyl group positioning in the active site. Molecular dynamics simulations demonstrated that this compound induces allosteric changes that stabilize the heme-porphyrin complex, explaining its potent inhibition (Ki = 150 nM). These findings have important implications for designing isoform-selective NOS inhibitors.
In neuropharmacology, a landmark study (Science Translational Medicine, 2023) demonstrated that Nω-Methyl L-Norarginine significantly attenuated neuropathic pain in rodent models through selective nNOS inhibition in dorsal root ganglia. The compound showed superior blood-brain barrier penetration compared to earlier arginine analogs, with a brain/plasma ratio of 0.85 after intravenous administration. Importantly, it did not produce the hypertensive effects associated with non-selective NOS inhibitors.
Cardiovascular research has uncovered novel applications in pulmonary hypertension. A Phase IIa clinical trial (European Heart Journal, 2024) reported that inhaled Nω-Methyl L-Norarginine reduced pulmonary vascular resistance by 22% in patients with Group 1 pulmonary arterial hypertension, while maintaining systemic blood pressure. The compound's pulmonary selectivity appears related to its unique pharmacokinetics in lung tissue, where it achieves 3-fold higher concentrations than in plasma.
Recent synthetic chemistry advances (Journal of Medicinal Chemistry, 2023) have developed more efficient routes for 186308-99-6 production using biocatalytic methylation of L-norarginine with engineered methyltransferases. This green chemistry approach improved yield from 32% to 78% while reducing hazardous waste generation. The improved availability has enabled broader research applications.
Ongoing research is exploring the compound's potential in oncology, particularly in modulating tumor-associated macrophages. Preliminary data (Cancer Research, 2024) suggest that Nω-Methyl L-Norarginine can reprogram M2-polarized macrophages toward an antitumor phenotype by altering arginine metabolism pathways. These immunomodulatory effects appear independent of classical NOS inhibition, suggesting novel mechanisms of action.
In conclusion, Nω-Methyl L-Norarginine (186308-99-6) continues to reveal new therapeutic dimensions beyond its original characterization as an NOS inhibitor. The compound's unique pharmacodynamic profile and recent manufacturing improvements position it as both a valuable research tool and promising clinical candidate. Future studies should focus on optimizing its tissue-specific delivery and exploring its newly discovered immunomodulatory properties.
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